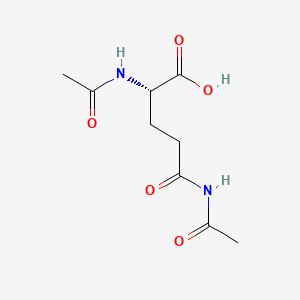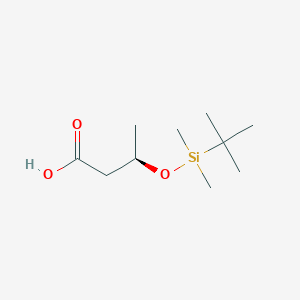
4-Isopropylphenyl methyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of a carbonate ester functional group attached to a 4-isopropylphenyl group. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylphenyl methyl carbonate typically involves the reaction of 4-isopropylphenol with methyl chloroformate in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts such as N-methylimidazole can also enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
4-Isopropylphenyl methyl carbonate undergoes various chemical reactions, including:
Transesterification: It can react with alcohols to form different carbonate esters.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 4-Isopropylphenol and methanol.
Transesterification: Various carbonate esters depending on the alcohol used.
Oxidation: Corresponding carbonyl compounds.
Applications De Recherche Scientifique
4-Isopropylphenyl methyl carbonate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Isopropylphenyl methyl carbonate involves its interaction with various molecular targets. For example, in hydrolysis reactions, the compound interacts with water molecules, leading to the cleavage of the carbonate ester bond and formation of 4-isopropylphenol and methanol . In transesterification reactions, the compound reacts with alcohols to form new carbonate esters .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene carbonate: A cyclic carbonate used in similar applications but with different reactivity due to its cyclic structure.
Propylene carbonate: Another cyclic carbonate with applications in organic synthesis and materials science.
4-Methylphenyl methyl carbonate: Similar structure but with a methyl group instead of an isopropyl group, leading to different reactivity and applications.
Uniqueness
4-Isopropylphenyl methyl carbonate is unique due to the presence of the isopropyl group, which influences its reactivity and interactions with other molecules. This makes it a valuable compound in specific chemical reactions and applications where other carbonates may not be as effective .
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
methyl (4-propan-2-ylphenyl) carbonate |
InChI |
InChI=1S/C11H14O3/c1-8(2)9-4-6-10(7-5-9)14-11(12)13-3/h4-8H,1-3H3 |
Clé InChI |
UOSHSOCAFAHKNH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)OC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


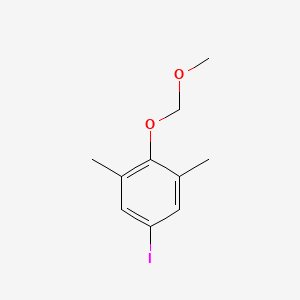
![1-amino-6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-naphthalene-2-carboxylic acid](/img/structure/B14017013.png)

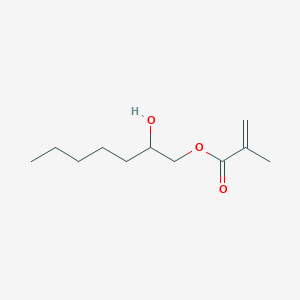

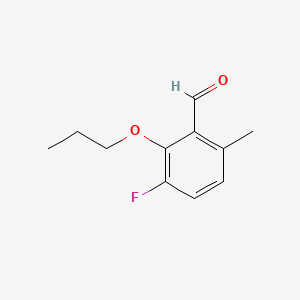

![(R)-10-Methyl-9,10,11,12-tetrahydro-7-thia-4,9,12-triaza-naphtho[1,2-a]azulen-8-one](/img/structure/B14017054.png)
![4-[9-(Acetyloxy)-10-oxo-9,10-dihydroanthracen-9-yl]phenyl acetate](/img/structure/B14017060.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14017067.png)

